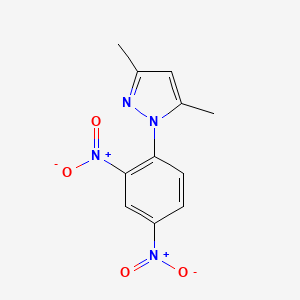

1-(2,4-Dinitrophenyl)-3,5-dimethylpyrazole

Description

Structure

3D Structure

Properties

CAS No. |

7474-11-5 |

|---|---|

Molecular Formula |

C11H10N4O4 |

Molecular Weight |

262.22 g/mol |

IUPAC Name |

1-(2,4-dinitrophenyl)-3,5-dimethylpyrazole |

InChI |

InChI=1S/C11H10N4O4/c1-7-5-8(2)13(12-7)10-4-3-9(14(16)17)6-11(10)15(18)19/h3-6H,1-2H3 |

InChI Key |

UMBVNCGCAYHVJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1 2,4 Dinitrophenyl 3,5 Dimethylpyrazole

Historical and Contemporary Approaches to Pyrazole (B372694) N-Substitution

The introduction of a substituent onto a nitrogen atom of the pyrazole ring, known as N-substitution, has been a long-standing area of interest in organic synthesis. Historically, the Knorr pyrazole synthesis, first described in 1883, represents a foundational method. This approach typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. In the context of 1-(2,4-dinitrophenyl)-3,5-dimethylpyrazole, this would involve the reaction of 2,4-dinitrophenylhydrazine (B122626) with acetylacetone (B45752).

Contemporary approaches to pyrazole N-arylation have expanded significantly, offering milder conditions and greater functional group tolerance. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, have become powerful tools for forming the C-N bond between an aryl group and the pyrazole nitrogen. These methods often employ palladium or copper catalysts and allow for the synthesis of a wide array of N-arylpyrazoles that might be difficult to access through classical condensation methods.

Cyclocondensation Strategies for Pyrazole Ring Formation

The formation of the pyrazole ring itself is most commonly achieved through a cyclocondensation reaction. This involves the reaction of a binucleophilic reagent, typically a hydrazine, with a 1,3-dielectrophilic species, such as a 1,3-diketone.

Optimized Reaction Conditions for this compound Synthesis

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of 2,4-dinitrophenylhydrazine with acetylacetone (2,4-pentanedione). A general optimized procedure involves refluxing equimolar amounts of the two reactants in a suitable solvent, such as ethanol (B145695), often with the addition of a catalytic amount of a strong acid like hydrochloric acid or sulfuric acid. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the final pyrazole product. Microwave-assisted synthesis has also been reported as a method to enhance reaction rates and yields for similar structures. wisdomlib.org

A typical laboratory-scale synthesis would involve dissolving 2,4-dinitrophenylhydrazine in ethanol, followed by the addition of a few drops of concentrated acid. To this solution, acetylacetone is added, and the mixture is heated under reflux for several hours. Upon cooling, the product often precipitates out of the solution and can be collected by filtration and purified by recrystallization.

Table 1: Representative Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | 2,4-Dinitrophenylhydrazine, Acetylacetone | chemguide.co.uk |

| Solvent | Ethanol | wisdomlib.org |

| Catalyst | Concentrated HCl or H₂SO₄ | wisdomlib.org |

| Temperature | Reflux | wisdomlib.org |

| Reaction Time | 3-4 minutes (microwave) to several hours (conventional) | wisdomlib.org |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the efficiency and selectivity of the cyclocondensation reaction. Protic solvents like ethanol and methanol (B129727) are commonly used as they can facilitate the proton transfer steps involved in the reaction mechanism. Glacial acetic acid can also serve as both a solvent and a catalyst for the synthesis of similar 1-(2,4-dinitrophenyl)pyrazole derivatives. scispace.com The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate. In some cases, solvent-free conditions have been explored for pyrazole synthesis, which can offer environmental benefits and potentially faster reaction times.

Catalytic Systems in the Synthesis of N-Arylated Pyrazoles

The use of catalysts is crucial in modern organic synthesis to improve reaction rates, yields, and selectivity under milder conditions. Both heterogeneous and homogeneous catalysts have been effectively employed in the synthesis of N-arylated pyrazoles.

Exploration of Heterogeneous Catalysts (e.g., Cu1.5PMo12O40, sulfonated rice husk ash)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability.

Cu1.5PMo12O40 , a copper-containing polyoxometalate, has been shown to be an effective catalyst for the condensation cyclization of hydrazines and 1,3-diketones to form pyrazole derivatives. researchgate.net This catalyst functions as a Lewis acid, activating the carbonyl groups of the diketone towards nucleophilic attack by the hydrazine. The reaction can often be carried out under mild conditions, such as at room temperature or with gentle heating, and in some cases, under solvent-free conditions. researchgate.net The catalyst can be recovered and reused multiple times without a significant loss of activity.

Sulfonated rice husk ash (RHA-SO3H) is another promising heterogeneous solid acid catalyst. rsc.org Rice husk ash, a byproduct of rice milling, is a source of amorphous silica (B1680970) which can be functionalized with sulfonic acid groups. researchgate.net This material acts as a Brønsted acid catalyst, facilitating the dehydration step of the cyclocondensation reaction. rsc.org Its advantages include being low-cost, environmentally friendly, and reusable. rsc.org

Table 2: Performance of Heterogeneous Catalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

| Cu1.5PMo12O40 | Cyclocondensation | Mild conditions, solvent-free option, reusable | researchgate.net |

| Sulfonated rice husk ash | Cyclocondensation | Low-cost, green, reusable | rsc.org |

Role of Homogeneous Catalysis (e.g., tetrafluoroboric acid)

Homogeneous catalysts, which are in the same phase as the reactants, can offer high activity and selectivity. Tetrafluoroboric acid (HBF4) is a strong Brønsted acid that can be used to catalyze the N-alkylation and N-arylation of pyrazoles. In the context of the synthesis of this compound, a Brønsted acid catalyst like tetrafluoroboric acid would protonate a carbonyl group of acetylacetone, thereby activating it for nucleophilic attack by the 2,4-dinitrophenylhydrazine. This catalysis facilitates both the initial addition and the subsequent dehydration steps of the cyclocondensation reaction, leading to the formation of the pyrazole ring. While specific use of tetrafluoroboric acid for this exact compound is not extensively documented, its role as a strong acid catalyst in similar reactions is well-established.

Green Chemistry Principles in the Synthesis of this compound

Traditional syntheses of pyrazoles often employ organic solvents that are hazardous and environmentally persistent. researchgate.net The development of synthetic routes in greener solvents is a key goal. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. The foundational Knorr pyrazole synthesis, involving the condensation of a hydrazine with a β-dicarbonyl compound, can be adapted to aqueous conditions. For instance, the synthesis of the parent 3,5-dimethylpyrazole (B48361) is effectively carried out in an aqueous alkaline solution of hydrazine sulfate (B86663) and acetylacetone. orgsyn.orgpatsnap.com

More directly relevant to substituted phenylhydrazines, researchers have successfully utilized a glycerol-water (1:1) solvent system for the condensation of acetylacetone with various substituted phenyl hydrazine hydrochlorides. researchgate.net This method, conducted at 90°C, provides a greener alternative to conventional organic solvents, as both glycerol (B35011) and water are environmentally benign. researchgate.net The use of such solvent systems not only reduces pollution but can also simplify product work-up procedures.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The primary synthesis of this compound from 2,4-dinitrophenylhydrazine and acetylacetone is a condensation reaction that, in principle, has a high atom economy, with water being the only theoretical byproduct.

The reaction is as follows: C₆H₆N₄O₄ + C₅H₈O₂ → C₁₁H₁₀N₄O₄ + 2H₂O

The theoretical atom economy can be calculated using the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

The table below details the calculation for this reaction.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 2,4-Dinitrophenylhydrazine | C₆H₆N₄O₄ | 198.14 | Reactant |

| Acetylacetone | C₅H₈O₂ | 100.12 | Reactant |

| This compound | C₁₁H₁₀N₄O₄ | 262.22 | Product |

| Water | H₂O | 18.02 | Byproduct |

Atom Economy Calculation:

(262.22 g/mol / (198.14 g/mol + 100.12 g/mol )) x 100% = 87.9%

Derivatization from Key Precursors and Reaction Pathways

The most direct and widely recognized method for synthesizing this compound is the Knorr cyclocondensation reaction. nih.gov This pathway involves the reaction of a hydrazine derivative with a β-dicarbonyl compound.

The synthesis of this compound is achieved through the condensation of 2,4-dinitrophenylhydrazine with acetylacetone (also known as 2,4-pentanedione). wikipedia.org This reaction is typically acid-catalyzed and can be performed under various conditions. The acidic environment facilitates both the initial nucleophilic attack and the subsequent dehydration steps required for the formation of the stable aromatic pyrazole ring.

Several protocols have been described for this type of transformation, highlighting different solvent and catalyst choices. The table below summarizes representative conditions for the synthesis of pyrazoles from hydrazines and acetylacetone.

| Reactants | Solvent / Catalyst | Temperature | Observations | Reference(s) |

| Substituted Phenyl Hydrazine HCl, Acetylacetone | Glycerol-Water (1:1) | 90°C | Green solvent system. Reaction proceeds over 3-4 hours. | researchgate.net |

| 2,4-Dinitrophenylhydrazone of a diketone, Hydrazine Hydrate (B1144303) | Glacial Acetic Acid | Reflux | Used for cyclization of a pre-formed hydrazone intermediate. | jocpr.com |

| Hydrazine Sulfate, Acetylacetone | Aqueous NaOH | 15°C | Standard method for the parent 3,5-dimethylpyrazole. | orgsyn.org |

In a typical procedure, 2,4-dinitrophenylhydrazine is reacted with acetylacetone in a suitable solvent such as glacial acetic acid, which can also act as the catalyst, and the mixture is heated to drive the cyclization and dehydration, yielding the final product. jocpr.com

The reaction between a monosubstituted hydrazine, such as 2,4-dinitrophenylhydrazine, and a symmetric β-diketone like acetylacetone proceeds through a well-established, multi-step mechanism. nih.govresearchgate.net

Initial Condensation: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of acetylacetone. The more nucleophilic terminal -NH₂ group of the 2,4-dinitrophenylhydrazine is the initial site of reaction. This is followed by the elimination of a water molecule to form a hydrazone intermediate (an enamine or imine-enamine tautomer). mdpi.com

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This step results in the formation of a five-membered heterocyclic ring, a non-aromatic intermediate known as a 5-hydroxy-Δ²-pyrazoline or its tautomer, a 3,5-dihydroxypyrazolidine. researchgate.net

Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate. This acid-catalyzed dehydration leads to the formation of a double bond within the ring, resulting in the stable, aromatic this compound.

Detailed mechanistic studies, supported by computational calculations, suggest that the formation of the 3,5-dihydroxypyrazolidine intermediate is a key phase of the reaction. researchgate.net The subsequent dehydration of this intermediate is often the rate-determining step and kinetically controls the reaction's outcome, particularly when using non-symmetrical diketones. researchgate.net For the reaction with 2,4-dinitrophenylhydrazine, the electron-withdrawing nature of the dinitrophenyl group influences the nucleophilicity of the hydrazine nitrogens and the stability of the intermediates, but the fundamental pathway of condensation-cyclization-dehydration remains the same.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Single-Crystal X-ray Diffraction Analysis of 1-(2,4-Dinitrophenyl)-3,5-dimethylpyrazole

Single-crystal X-ray diffraction analysis offers a precise and detailed view of the molecular structure of this compound, revealing key information about its crystallographic parameters, lattice system, and the nature of the forces governing its crystal packing.

The compound crystallizes with two independent molecules in the asymmetric unit. nist.gov The pyrazole (B372694) and dinitrophenyl rings in both molecules are individually planar. A significant conformational feature is the twist between these two ring systems around the N-Csp² bond that connects them, with a dihedral angle of approximately 64°. nist.gov This non-planar conformation is a result of steric hindrance between the ortho-nitro group of the dinitrophenyl ring and the pyrazole ring.

The nitro groups themselves are also twisted relative to the plane of the phenyl ring to which they are attached. The nitro group at the para-position (C4) shows a smaller rotation, with angles of 8.2(3)° and 14.8(2)° for the two independent molecules. In contrast, the sterically hindered ortho-position (C2) nitro group is rotated to a much greater extent, with angles of 33.5(1)° and 33.2(1)°. nist.gov Detailed crystallographic data are summarized in the table below.

| Parameter | Value |

|---|

The crystal structure of this compound is primarily stabilized by van der Waals interactions. nist.gov The significant twist between the pyrazole and dinitrophenyl rings is a dominant intramolecular feature, minimizing steric repulsion. The bond lengths within the pyrazole and dinitrophenyl rings are consistent with those observed in similar structures, such as 1-(2,4-dinitrophenyl)pyrazole and its halogenated derivatives. nist.gov While strong hydrogen bonding is absent, the molecular packing is dictated by weaker, non-covalent forces that efficiently arrange the molecules in the crystal lattice.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While a specific, complete 2D NMR analysis for this compound is not detailed in the available literature, the application of these techniques can be predicted based on its known structure. High-resolution NMR spectroscopy, particularly advanced 2D techniques, is indispensable for confirming the connectivity and assigning the specific proton and carbon signals of this compound in solution.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-4 bonds). For this molecule, a COSY spectrum would be expected to show a cross-peak between the protons of the two distinct methyl groups (at C3 and C5 of the pyrazole ring) and the vinylic proton at C4, if any long-range coupling exists. It would also reveal the coupling network among the three aromatic protons on the dinitrophenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). spectrabase.commdpi.com An HSQC or HMQC spectrum would unequivocally link the proton signal for the C4-H of the pyrazole to its corresponding carbon, the signals for the methyl protons to the methyl carbons, and the aromatic proton signals to their respective aromatic carbons.

Correlations from the methyl protons to the C3, C4, and C5 carbons of the pyrazole ring.

Correlations from the aromatic protons of the dinitrophenyl ring to the carbons within that ring, confirming their relative positions.

Crucially, correlations between the dinitrophenyl protons (e.g., H-3', H-5', H-6') and the pyrazole carbons (e.g., C3, C5), and from the pyrazole C4-H proton to the dinitrophenyl carbon attached to the pyrazole nitrogen (C1'). These correlations would definitively confirm the connectivity between the two ring systems.

The solid-state structure reveals significant rotation around the N-C bond linking the pyrazole and dinitrophenyl rings, as well as rotation of the nitro groups. nist.gov These conformational features can be studied in solution using dynamic NMR (DNMR) spectroscopy. chemicalbook.com

By recording NMR spectra at various temperatures, it would be possible to study the energetics of these rotational processes. For instance, at low temperatures, the rotation around the N-C aryl bond might become slow enough on the NMR timescale to cause decoalescence of signals for the methyl groups or the aromatic protons, which might otherwise be equivalent at room temperature. Analysis of the line shapes as a function of temperature would allow for the calculation of the activation energy (energy barrier) for this rotation. Similar DNMR studies have been successfully employed to investigate conformational dynamics in other dinitrophenyl derivatives and proton transfer mechanisms in pyrazole systems. chemicalbook.comresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy provides a characteristic fingerprint of the molecule, allowing for the identification of its functional groups and the nature of its chemical bonds. The Infrared (IR) and Raman spectra of this compound are dominated by vibrations characteristic of the nitro groups, the aromatic ring, and the substituted pyrazole moiety. While a dedicated spectrum for the title compound is not available, assignments can be confidently made based on data from closely related compounds like 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole and 2,4-dinitrophenylhydrazine (B122626). researchgate.netresearchgate.net

Key vibrational modes are expected in the following regions:

Nitro Group (NO₂) Vibrations: Strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds are expected. The asymmetric stretch (νas(NO₂)) typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretch (νs(NO₂)) is found between 1300-1370 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations (ν(C-H)) for the dinitrophenyl ring are expected above 3000 cm⁻¹. C=C stretching vibrations (ν(C=C)) within the aromatic ring typically produce a series of bands in the 1400-1610 cm⁻¹ range.

Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region, often coupled with the aromatic vibrations.

Methyl Group (CH₃) Vibrations: Asymmetric and symmetric C-H stretching modes for the methyl groups will appear in the 2850-3000 cm⁻¹ region. Bending (deformation) modes will be present at lower wavenumbers, typically around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

|---|

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing how it breaks apart.

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov For this compound, the molecular formula is C₁₁H₁₀N₄O₄. nih.gov HRMS can measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value, allowing for unambiguous confirmation of this formula. nih.govmdpi.com This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₄O₄ |

| Theoretical Exact Mass | 262.07020 Da |

| Expected HRMS Result (m/z) | [M+H]⁺ = 263.07748 Da |

The theoretical exact mass is calculated from the most abundant isotopes of each element. The expected HRMS result for the protonated molecule is shown.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). unt.edu The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. nih.govbohrium.com

The fragmentation of this compound is expected to follow pathways characteristic of both nitroaromatic compounds and substituted pyrazoles. rsc.orgresearchgate.net The molecular ion ([M]⁺˙ at m/z 262) is energetically unstable and will break down into smaller, more stable fragments.

Key fragmentation pathways likely include:

Loss of Nitro Groups: A common fragmentation route for nitroaromatics is the loss of NO₂ (46 Da) or NO (30 Da). nih.gov The initial loss of an NO₂ radical from the molecular ion would produce a fragment at m/z 216.

Cleavage of the Pyrazole Ring: Substituted pyrazoles are known to fragment through the cleavage of the N-N bond or the expulsion of stable neutral molecules like hydrogen cyanide (HCN). rsc.orgresearchgate.net

Formation of Aryl Cations: Cleavage of the bond between the two rings can lead to the formation of a dinitrophenyl cation or related fragments.

The following table outlines a plausible fragmentation pattern for the compound.

| Precursor Ion (m/z) | Fragmentation Event | Product Ion (m/z) | Identity of Lost Neutral(s) |

| 262 | Loss of Nitro Radical | 216 | NO₂ |

| 262 | Loss of Nitrous Acid | 215 | HNO₂ |

| 216 | Loss of Nitro Radical | 170 | NO₂ |

| 216 | Loss of Nitric Oxide | 186 | NO |

| 170 | Ring Fragmentation | Various | e.g., HCN, N₂ |

This table represents a predictive fragmentation pattern based on established principles for related chemical structures.

By carefully analyzing these fragmentation patterns, researchers can confirm the connectivity of the atoms within the molecule, providing definitive structural verification that complements the data obtained from vibrational spectroscopy. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2,4-dinitrophenyl)-3,5-dimethylpyrazole, these methods elucidate the distribution of electrons and related electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Studies on related pyrazole (B372694) derivatives have utilized methodologies such as the B3LYP functional with a 6-31G(d,p) basis set to analyze molecular orbitals and charge distributions. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylpyrazole ring, whereas the LUMO would be concentrated on the electron-deficient 2,4-dinitrophenyl ring, a consequence of the strong electron-withdrawing nature of the two nitro groups. nih.gov The energy gap between the HOMO and LUMO (ΔEgap) is a key indicator of molecular stability and reactivity.

Natural Bond Orbital (NBO) or Mulliken population analysis can be used to determine the charge distribution on individual atoms. In this molecule, significant positive charges are expected on the nitrogen atoms of the nitro groups and the carbon atoms to which they are attached, while negative charges are localized on the oxygen atoms. This charge separation highlights the electrophilic nature of the dinitrophenyl ring.

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -3.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Relates to chemical reactivity and stability |

| Mulliken Charge on C2 (of phenyl ring) | +0.25 | Highlights electrophilic site for nucleophilic attack |

| Mulliken Charge on C4 (of phenyl ring) | +0.28 | Highlights electrophilic site for nucleophilic attack |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map visualizes the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would show intense red areas around the oxygen atoms of the nitro groups and a deep blue region over the dinitrophenyl ring, confirming its susceptibility to nucleophilic attack. nih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping the energy landscapes of chemical reactions, allowing for the characterization of transition states and intermediates.

The synthesis of this compound typically involves two key steps: the formation of the 3,5-dimethylpyrazole (B48361) ring and its subsequent N-arylation. The pyrazole ring is formed via the condensation of acetylacetone (B45752) with a hydrazine (B178648) derivative. wikipedia.org The N-arylation proceeds through a nucleophilic aromatic substitution reaction.

Computational studies can model these reaction pathways to identify the transition state structures. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and explore the feasibility of different synthetic strategies.

The 2,4-dinitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov This reaction is central to both the synthesis of the title compound and its subsequent reactions. The generally accepted SNAr mechanism involves a two-step addition-elimination process. nih.govresearchgate.net

Addition Step: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (like a halogen or another nitro group), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored.

Computational modeling can generate a detailed energy profile for this process. The calculations would determine the relative energies of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the final products. Studies on the hydrazinolysis of 1-chloro-2,4-dinitrobenzene (B32670) have shown that depending on the solvent and leaving group, either the formation of the intermediate or the departure of the leaving group can be the rate-determining step. researchgate.net The strong electron-withdrawing nitro groups at the ortho and para positions are crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are key to its properties. The molecule's conformation is largely defined by the dihedral angle between the planes of the pyrazole and dinitrophenyl rings.

X-ray crystallography studies of analogous compounds provide valuable insight. For instance, in the related 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the dihedral angle between the benzene (B151609) and pyrazole rings is 31.38°. researchgate.netnih.gov In 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, this angle is reported to be 46.95°. nih.gov These findings strongly suggest that the two rings in this compound are also significantly twisted relative to each other and not coplanar. This twisted conformation is a result of steric hindrance between the ortho-nitro group of the phenyl ring and the methyl group at the 5-position of the pyrazole ring.

Conformational analysis using computational methods can map the potential energy surface as a function of this dihedral angle to identify the lowest energy (most stable) conformation. Furthermore, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and conformational changes in different environments, such as in solution.

Potential Energy Surface Scans

Potential energy surface (PES) scans are a fundamental computational technique used to explore the conformational space of a molecule. By systematically varying specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and calculating the energy at each point, a PES is generated. This surface helps identify stable conformers (energy minima) and transition states (saddle points) that connect them.

For this compound, a key conformational feature is the rotation around the N-C bond connecting the pyrazole and dinitrophenyl rings. This rotation is defined by a dihedral angle. A relaxed PES scan, where all other geometric parameters are optimized at each step of the dihedral angle rotation, would reveal the rotational barriers and the most stable rotational isomers.

While specific PES scan data for this compound is not readily found in the literature, studies on similar aryl-substituted heterocyclic compounds provide a model for what to expect. For instance, in the crystal structure of the related compound 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the dihedral angle between the pyrazole and dinitrophenyl rings is observed to be 46.95(5)°. nih.gov This suggests a non-planar arrangement is energetically favored to minimize steric hindrance between the rings and the substituents. A PES scan would likely show energy minima at similar twisted conformations and energy maxima at or near planar arrangements due to steric clashes.

Table 1: Illustrative Potential Energy Surface Scan Data for a Generic 1-Aryl-3,5-dimethylpyrazole (Note: This is a hypothetical table to illustrate the expected output of a PES scan, as specific data for the target compound is unavailable.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 (Planar) | 5.8 |

| 30 | 1.2 |

| 45 | 0.0 |

| 60 | 0.5 |

| 90 (Perpendicular) | 3.5 |

| 120 | 0.5 |

| 135 | 0.0 |

| 150 | 1.2 |

| 180 (Planar) | 5.8 |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, including its interactions with a solvent. eurasianjournals.com In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time, providing a trajectory that reveals the dynamic nature of the compound. mdpi.comnih.govnih.gov

In a typical MD simulation, the compound would be placed in a box of solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent like hexane), and the system would be allowed to evolve over a period of nanoseconds. Analysis of the trajectory would provide information on:

Solvation Shell Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding: The potential for hydrogen bond formation between the nitro groups and protic solvents.

Conformational Dynamics: The time-dependent fluctuations of dihedral angles and other geometric parameters.

While specific MD studies on this compound are not available, the general principles of MD have been widely applied to various pyrazole derivatives to understand their behavior in biological and chemical systems. eurasianjournals.comnih.gov

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. rsc.orgjocpr.comresearchgate.net

The predicted chemical shifts for this compound would be sensitive to the molecule's geometry. Therefore, accurate geometry optimization is a prerequisite for reliable NMR predictions. Theoretical studies on related pyrazole derivatives have shown good agreement between calculated and experimental chemical shifts. rsc.orgresearchgate.net For example, in a study of 1-(2',4'-dinitrophenyl)-3-methyl-2-pyrazolin-5-one, theoretical calculations at the B3LYP/6-31G* level were used to understand the tautomeric forms and assign NMR signals. rsc.org

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is for illustrative purposes, showing how theoretical and experimental data would be compared. Specific data for the target compound is not available.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 (pyrazole) | 150.2 | 149.8 |

| C4 (pyrazole) | 108.5 | 108.1 |

| C5 (pyrazole) | 142.1 | 141.7 |

| C1' (dnp) | 135.9 | 135.5 |

| C2' (dnp) | 145.3 | 145.0 |

| C3' (dnp) | 121.8 | 121.5 |

| C4' (dnp) | 148.7 | 148.3 |

| C5' (dnp) | 128.4 | 128.0 |

| C6' (dnp) | 130.6 | 130.2 |

| CH₃ (at C3) | 14.5 | 14.2 |

| CH₃ (at C5) | 12.8 | 12.5 |

Computational Infrared and Raman Spectra Simulations

Computational methods can also simulate vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These calculations are typically performed using DFT methods. jocpr.com

The simulated spectra for this compound would show characteristic vibrational modes corresponding to different functional groups:

N-O stretching from the nitro groups, typically appearing as strong bands in the IR spectrum.

C=N and C=C stretching from the pyrazole and phenyl rings.

C-H stretching from the methyl groups and the aromatic rings.

Ring deformation modes.

Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed vibrational bands. Studies on related nitropyrazoles have utilized these methods to characterize the compounds and understand their structural properties. d-nb.inforesearchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for this compound (Note: This is a representative table as specific data for the target compound is not available.)

| Calculated Frequency (cm⁻¹) | Intensity (IR) | Assignment |

| 3105 | Medium | Aromatic C-H stretch |

| 2980 | Weak | Methyl C-H stretch (asymmetric) |

| 2925 | Weak | Methyl C-H stretch (symmetric) |

| 1610 | Strong | Aromatic C=C stretch |

| 1540 | Very Strong | Asymmetric NO₂ stretch |

| 1480 | Medium | Pyrazole ring stretch |

| 1355 | Very Strong | Symmetric NO₂ stretch |

| 840 | Strong | C-N stretch (pyrazole-phenyl) |

Reactivity and Reaction Pathways of 1 2,4 Dinitrophenyl 3,5 Dimethylpyrazole

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dinitrophenyl Moiety

The 2,4-dinitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the two nitro groups. In this context, the 3,5-dimethylpyrazole (B48361) portion of the molecule acts as a leaving group. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving the formation of a resonance-stabilized Meisenheimer-type intermediate. semanticscholar.orgnih.gov

The reaction proceeds via an initial attack of a nucleophile on the electron-deficient C1 carbon of the dinitrophenyl ring, leading to the formation of a zwitterionic intermediate. researchgate.net The rate-determining step can be either the formation of this intermediate or the subsequent expulsion of the 3,5-dimethylpyrazolate leaving group. semanticscholar.orgresearchgate.net

The kinetics of SNAr reactions involving dinitrophenyl ethers are well-documented and provide a framework for understanding the behavior of 1-(2,4-dinitrophenyl)-3,5-dimethylpyrazole. The rate of substitution is influenced by the nucleophile's concentration and identity, the solvent, and the stability of the leaving group. For many reactions involving activated aromatic substrates and amine nucleophiles, the process can exhibit both uncatalyzed and base-catalyzed pathways. unilag.edu.ng

Kinetic studies on analogous systems, such as the reaction of 2,4-dinitrophenyl ethers with anilines, show that the rate-limiting step can be the conversion of the zwitterionic intermediate to the final products. unilag.edu.ng The stability of the intermediate and the transition states for its formation and breakdown are key thermodynamic considerations. The presence of strong electron-withdrawing groups stabilizes the negatively charged Meisenheimer complex, lowering the activation energy for its formation.

Table 1: Representative Kinetic Parameters for SNAr Reactions with Dinitrophenyl Substrates Note: This table is illustrative, based on data for analogous dinitrophenyl ether systems, to demonstrate expected kinetic trends.

| Nucleophile | Solvent | Rate-Determining Step | Relative Rate Constant (krel) |

|---|---|---|---|

| Aniline (B41778) | Acetonitrile | Intermediate Conversion (Base-Catalyzed) | 1.0 |

| Hydrazine (B178648) | DMSO | Leaving Group Departure | ~15-25 |

| 4-Chlorothiophenoxide | Aqueous | Intermediate Formation | >100 |

| Glycylglycine | Aqueous/DMSO | Intermediate Conversion | ~0.05 |

The reactivity in SNAr processes is highly sensitive to both electronic and steric effects of substituents on the nucleophile and the leaving group.

Electronic Effects: For nucleophiles, reactivity generally increases with basicity and nucleophilicity. However, a phenomenon known as the alpha-effect is observed where nucleophiles with an adjacent atom bearing a lone pair of electrons (e.g., hydrazine, hydroxylamine) exhibit enhanced reactivity beyond what their basicity would suggest. researchgate.net For substituents on an aniline nucleophile, electron-donating groups increase the reaction rate by enhancing the nucleophilicity of the amine, while electron-withdrawing groups decrease it. unilag.edu.ng This relationship can often be quantified using Hammett plots. semanticscholar.org

Steric Effects: Steric hindrance can significantly reduce reaction rates. For example, ortho-substituents on a nucleophilic aniline can dramatically slow the reaction by impeding the approach to the electrophilic carbon center. unilag.edu.ng The reaction of N-methylaniline with dinitrophenyl ethers is considerably slower than that of aniline, a reduction attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step.

Leaving Group Effects: The nature of the leaving group also plays a crucial role. A more stable leaving group (i.e., the anion of a stronger acid) will depart more readily. The pKa of the conjugate acid of the leaving group is a key parameter, and Brønsted-type correlations (plots of log(k) vs. pKa) can be used to probe the mechanism. Small βlg values suggest that bond cleavage has not progressed significantly in the transition state of the rate-determining step. semanticscholar.org

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

While the dinitrophenyl ring is electron-deficient, the 3,5-dimethylpyrazole ring is an electron-rich heterocyclic system capable of undergoing electrophilic aromatic substitution (SEAr). nih.govimperial.ac.uk However, the potent electron-withdrawing 2,4-dinitrophenyl group attached to the N1 position significantly deactivates the pyrazole ring towards electrophilic attack. Despite this deactivation, reactions can proceed under forcing conditions.

In pyrazole systems, electrophilic substitution occurs preferentially at the C4 position. pharmaguideline.comrsc.org The two nitrogen atoms in the ring exert a combined electron-withdrawing inductive effect, which reduces the electron density at the adjacent C3 and C5 positions. pharmaguideline.com This makes the C4 position the most nucleophilic and thus the primary site for electrophilic attack. researchgate.net

The deactivating dinitrophenyl group at N1 will slow the rate of reaction but is not expected to change this inherent regioselectivity. The reaction mechanism follows the typical SEAr pathway: the π-system of the pyrazole ring attacks an electrophile (E+) to form a resonance-stabilized cationic intermediate (a σ-complex or arenium ion), followed by the loss of a proton (H+) to restore aromaticity. wikipedia.org

Several electrophilic substitution reactions can be employed to functionalize the pyrazole ring, although the deactivating N1-substituent on the target molecule necessitates harsher reaction conditions compared to simpler N-alkylpyrazoles.

Halogenation: Halogenated pyrazoles are valuable synthetic intermediates. mdpi.com Iodination can be achieved using reagents like N-iodosuccinimide in strong acid or an iodine-iodic acid system. mdpi.com

Nitration: Nitration introduces a nitro group, typically at the C4 position. This reaction is generally carried out with a mixture of concentrated nitric acid and sulfuric acid. youtube.com For deactivated substrates, more vigorous conditions are required. Studies on 1,3,5-trimethylpyrazole (B15565) have shown that nitration can occur on the conjugate acid form of the pyrazole. rsc.org

Thiocyanation: The C-H bond at the C4 position can be converted to a C-S bond through electrooxidative thiocyanation, providing another route for functionalization. mdpi.com

Transition-Metal-Catalyzed C-H Functionalization: Modern synthetic methods offer alternatives to classical SEAr. Transition-metal-catalyzed reactions provide a powerful tool for the direct functionalization of C-H bonds, including those on pyrazole rings, often with high regioselectivity. researchgate.netrsc.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

| Reaction | Typical Reagents | Position of Substitution | Product Functional Group |

|---|---|---|---|

| Nitration | HNO3 / H2SO4 | C4 | -NO2 |

| Bromination | Br2 / FeBr3 | C4 | -Br |

| Iodination | I2 / HIO3 | C4 | -I |

| Sulfonation | Fuming H2SO4 (SO3) | C4 | -SO3H |

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is defined by the presence of two reducible nitro groups and a potentially oxidizable pyrazole ring. Oxidation and reduction are processes involving the loss or gain of electrons, respectively. youtube.comyoutube.com

The most prominent feature in the electrochemical reduction of this molecule is the sequential reduction of the two nitro groups on the dinitrophenyl moiety. Nitroaromatic compounds are well-known to be electrochemically active. Studies on the closely related 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) show that it can be electrochemically reduced, with each nitro group participating in a multi-electron, multi-proton process to form amino groups. mdpi.com A similar pathway is expected for this compound, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates.

The pyrazole ring itself can undergo oxidation. Pulse radiolysis studies on pyrazole derivatives have been used to determine their one-electron oxidation potentials. nih.gov Furthermore, electrooxidative processes can be used to functionalize the pyrazole ring, as seen in C-H halogenation and thiocyanation reactions. mdpi.com Cyclic voltammetry of related pyrazolyl-containing compounds has shown quasi-reversible one-electron transfer processes, confirming the electrochemical activity of the pyrazole system. analis.com.my

Table 3: Expected Electrochemical Properties

| Process | Affected Moiety | Expected Potential Range (vs. SHE) | Notes |

|---|---|---|---|

| Reduction | Dinitrophenyl (NO2 groups) | -0.5 V to -1.5 V | Typically a multi-step, irreversible process. |

| Oxidation | Pyrazole Ring | +0.3 V to +1.5 V | Potential depends heavily on substituents; may be irreversible. nih.gov |

Thermal and Photochemical Stability Investigations

The stability of this compound under thermal and photochemical stress is of significant interest, particularly due to the energetic nature of nitroaromatic compounds.

Specific studies on the isothermal degradation of this compound are not extensively reported. However, the thermal decomposition of related dinitropyrazole derivatives has been investigated. For many nitropyrazoles, the thermal stability is primarily determined by the reactions of the nitro substituents.

The decomposition of dinitropyrazole compounds often begins with the cleavage of a C-NO₂ or N-NO₂ bond, depending on the structure. The rate-limiting step in the decomposition of some dinitropyrazoles is the elimination of the nitro group. In other cases, particularly for N-nitropyrazoles, the decomposition may be initiated by a nitro-group migration followed by secondary decomposition reactions.

The thermal stability of dinitropyrazoles can be assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The decomposition temperatures of related energetic materials can provide a general indication of the thermal stability of this class of compounds.

The following table shows the decomposition temperatures for some dinitropyrazole-based energetic materials.

| Compound | Decomposition Temperature (°C) |

|---|---|

| 1,4-bis(2',4'-dinitrophenyl)-3,6-dinitro[4,3-c]pyrazole (DDNBDNP) | 372.5 |

| 1,4-bis(2',4',6'-trinitrophenyl)-dinitro[4,3-c]pyrazole (DTNBDNP) | 407.5 |

Note: The data in this table is for illustrative purposes and represents values for related compounds, not this compound.

The photophysical behavior of this compound is expected to be dominated by the nitroaromatic chromophore. Nitroaromatic compounds are known to have complex photochemistry. Upon absorption of UV light, the molecule is promoted to an excited singlet state. From this state, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state, or non-radiative decay to the ground state.

For many nitroaromatic compounds, intersystem crossing to the triplet state is a highly efficient process. The resulting triplet state is often the key intermediate in subsequent photochemical reactions. The photostability of such compounds is generally low, as the excited states can participate in various degradation pathways.

Potential photodegradation pathways for this compound could include:

Photoreduction of the nitro groups: In the presence of a hydrogen donor, the excited nitro group can abstract a hydrogen atom, leading to the formation of a nitroso compound, which can be further reduced.

Ring cleavage: The absorption of high-energy photons can lead to the cleavage of the aromatic or pyrazole rings.

Intramolecular rearrangements: The excited state may undergo rearrangements to form new isomeric structures.

The specific degradation pathways and their quantum yields would depend on factors such as the excitation wavelength and the solvent environment. For example, the photodegradation of 2,4-dinitrophenol (B41442) in aqueous solution is known to be influenced by pH, with different pathways for the neutral molecule and its corresponding anion. pnas.org The presence of the dimethylpyrazole moiety will also influence the photophysical properties and degradation pathways compared to simpler dinitrophenyl compounds.

Chemical Derivatization and Functionalization Strategies

Substitution Reactions at the Pyrazole (B372694) Ring Periphery

The pyrazole ring in 1-(2,4-dinitrophenyl)-3,5-dimethylpyrazole, while generally stable, possesses a reactive site amenable to substitution. The C4 position of the pyrazole ring is the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms and the methyl groups at C3 and C5. nih.gov Reactions such as nitration, halogenation, and formylation can introduce new functional groups at this position. For instance, nitration of similar N-arylpyrazoles typically occurs at the C4 position. rsc.org

Conversely, the pyrazole ring can also be subject to nucleophilic attack, although this is less common. Under forcing conditions with strong nucleophiles, cleavage of the N1-C(dinitrophenyl) bond can occur, leading to the detachment of the dinitrophenyl group. researchgate.net The reactivity of the methyl groups at the C3 and C5 positions is generally low, but they could potentially undergo condensation reactions under specific basic conditions if a sufficiently acidic proton can be abstracted.

Table 1: Potential Substitution Reactions at the Pyrazole Ring

| Reaction Type | Reagent/Conditions | Position of Substitution | Product Type |

| Nitration | HNO₃/H₂SO₄ | C4 | 1-(2,4-Dinitrophenyl)-3,5-dimethyl-4-nitropyrazole |

| Bromination | Br₂/Acetic Acid | C4 | 4-Bromo-1-(2,4-dinitrophenyl)-3,5-dimethylpyrazole |

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | C4 | This compound-4-carbaldehyde |

Modification of the Dinitrophenyl Moiety

The 2,4-dinitrophenyl group is rich in chemical functionality, offering significant opportunities for derivatization, primarily through reactions involving the nitro groups or through nucleophilic aromatic substitution on the benzene (B151609) ring.

The two nitro groups on the phenyl ring can be readily reduced to amino groups, which serve as versatile handles for further functionalization. The reduction can be performed to yield the diamino derivative or, under controlled conditions, selectively produce a monoamino product. stackexchange.com The choice of reducing agent and reaction conditions determines the outcome.

Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂ over Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation (e.g., hydrazine (B178648) hydrate (B1144303) with a catalyst). nih.govresearchgate.net Selective reduction of one nitro group is also feasible. For instance, using ammonium (B1175870) or sodium polysulfide (Zinin reduction) can often preferentially reduce one nitro group, typically the one that is less sterically hindered or more electronically activated. stackexchange.com In the case of the 2,4-dinitrophenyl group, the C4-nitro group is generally reduced preferentially over the sterically hindered C2-nitro group. researchgate.net

Table 2: Reagents for the Reduction of Dinitrophenyl Groups

| Reagent | Product(s) | Selectivity |

| H₂, Pd/C | 1-(2,4-Diaminophenyl)-3,5-dimethylpyrazole | Non-selective |

| SnCl₂ / HCl | 1-(2,4-Diaminophenyl)-3,5-dimethylpyrazole | Non-selective |

| Na₂Sₓ / (NH₄)₂S | 1-(4-Amino-2-nitrophenyl)-3,5-dimethylpyrazole | Selective for C4-NO₂ |

| NaBH₄ / Catalyst | 1-(2,4-Diaminophenyl)-3,5-dimethylpyrazole | Generally non-selective |

The resulting amino groups can be diazotized to form diazonium salts, which are valuable intermediates for introducing a wide range of substituents (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions. They can also be acylated or used in condensation reactions to form Schiff bases and heterocyclic systems.

The dinitrophenyl ring is highly electron-deficient, making it strongly activated for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this reaction, a nucleophile attacks one of the carbons bearing a nitro group, leading to the displacement of that nitro group. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of two strong electron-withdrawing nitro groups at the ortho and para positions makes this process particularly efficient. libretexts.org

A wide variety of nucleophiles can be employed, including alkoxides, phenoxides, thiophenoxides, and amines, allowing for the introduction of diverse functional groups onto the aromatic ring. semanticscholar.org The reaction typically occurs under relatively mild conditions.

Table 3: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Product Moiety |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-4-nitrophenyl or 4-Methoxy-2-nitrophenyl |

| Amine | Ammonia (NH₃) | 2-Amino-4-nitrophenyl or 4-Amino-2-nitrophenyl |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4-nitrophenyl or 4-(Phenylthio)-2-nitrophenyl |

| Hydrazine | Hydrazine (N₂H₄) | 2-Hydrazinyl-4-nitrophenyl or 4-Hydrazinyl-2-nitrophenyl |

Synthesis of Polymeric and Oligomeric Derivatives

While no polymers based directly on this compound have been explicitly reported, its structure provides clear pathways for its incorporation into polymeric or oligomeric materials. This can be achieved by first introducing a polymerizable functional group onto the molecule.

One strategy involves functionalizing the dinitrophenyl ring. For example, reduction of the nitro groups to diamines, as described in section 6.2.1, would yield a monomer suitable for polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas.

Another approach would be to introduce a vinyl group, which could then undergo addition polymerization. nih.gov This could potentially be achieved at the C4 position of the pyrazole ring via a Wittig reaction on the corresponding aldehyde, or through a cross-coupling reaction on a halogenated precursor.

Molecularly imprinted polymers (MIPs) represent another avenue. In this technique, a functional monomer is polymerized in the presence of a template molecule. Although not using the exact target compound, MIPs have been successfully prepared using 2,4-dinitrophenol (B41442) as a template, suggesting that this compound could serve a similar role, creating polymers with specific recognition sites for the molecule. mdpi.com

Design and Synthesis of Ligand Systems Based on this compound

Pyrazole-containing compounds are renowned for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. osti.govnih.govnih.gov The 3,5-dimethylpyrazole (B48361) unit in the title compound can act as a monodentate ligand, coordinating to a metal center through its pyridine-like N2 nitrogen atom. The electron-withdrawing nature of the dinitrophenyl substituent would modulate the electron density on the pyrazole ring, influencing the coordination properties of the ligand.

More sophisticated multidentate ligands can be synthesized through further derivatization. ias.ac.in The amino derivatives obtained from the reduction of the nitro groups (see 6.2.1) are particularly useful precursors. For example, the diamino derivative could be used to synthesize bidentate or tetradentate Schiff base ligands by condensation with appropriate aldehydes or ketones. These ligands are highly valuable in coordination chemistry and catalysis. nih.gov

Furthermore, functional groups can be introduced at the C4 position of the pyrazole ring to create chelating ligands. For instance, a carboxylic acid or a phosphine (B1218219) group at this position, combined with the N2 donor atom, could form a bidentate chelate ring with a metal ion. The combination of the stable pyrazole scaffold with the chemically versatile dinitrophenyl moiety makes this compound a promising platform for the design of novel and tunable ligand systems for applications in catalysis, materials science, and bioinorganic chemistry. marquette.eduanalis.com.my

Applications in Materials Science and Advanced Chemical Systems

Supramolecular Chemistry and Self-Assembly Processes

Crystal engineering of pyrazole (B372694) derivatives is a field of significant interest, focusing on the rational design of solid-state structures with desired properties. In compounds analogous to 1-(2,4-dinitrophenyl)-3,5-dimethylpyrazole, such as 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the crystal packing is dictated by a network of weak intermolecular C-H···O interactions. nih.gov These non-covalent bonds, along with π-π stacking interactions, guide the assembly of molecules into specific crystalline arrangements. For instance, in the diphenyl analogue, these interactions result in the formation of helical stacks. nih.gov

The structure of a related compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, demonstrates the importance of π-π interactions in forming supramolecular chains. researchgate.net In this molecule, both the pyrazole and the nitrophenyl rings are involved in these interactions, leading to a regular, stacked arrangement in the crystal lattice. researchgate.net The interplay of these non-covalent forces is fundamental to the principles of crystal engineering, allowing for the controlled assembly of molecules into predictable and functional solid-state architectures. The presence of the 2,4-dinitrophenyl group in the target compound introduces additional potential for hydrogen bonding and other electrostatic interactions, further expanding the possibilities for crystal engineering.

The ability of pyrazole derivatives to form cocrystals, particularly in the context of energetic materials, is an area of active research. researchgate.netnih.gov Cocrystals are multi-component solids where the constituents are held together by non-covalent interactions. This strategy is employed to tailor the physical properties of materials, such as solubility, stability, and in the case of energetic materials, sensitivity. researchgate.net

The 3,5-dimethylpyrazolyl group has been successfully used to form energetic cocrystals with other nitrogen-rich heterocycles. researchgate.netnih.gov The primary interaction stabilizing these cocrystals is hydrogen bonding between the pyrazole moiety and the co-former. While specific studies on cocrystal formation with this compound are not extensively documented, its molecular structure suggests a high potential for such applications. The nitro groups on the phenyl ring can act as hydrogen bond acceptors, while the pyrazole ring can participate in various non-covalent interactions. This makes it a promising candidate for the rational design of new cocrystalline materials with tailored properties.

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms of the pyrazole ring in this compound make it a potential ligand for the formation of metal complexes. The field of coordination chemistry explores the synthesis, structure, and reactivity of these metal-ligand assemblies.

Pyrazole and its derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions. globalresearchonline.net The two adjacent nitrogen atoms of the pyrazole ring can coordinate to a metal center in a monodentate or bidentate fashion, and can also act as a bridging ligand between two metal centers. The coordination behavior is influenced by the substituents on the pyrazole ring.

In the case of this compound, the electron-withdrawing nature of the 2,4-dinitrophenyl group is expected to decrease the basicity of the pyrazole nitrogen atoms. This would, in turn, affect the strength of the metal-ligand bond. However, the presence of the dimethyl groups on the pyrazole ring can enhance the ligand's ability to coordinate. The steric hindrance from the bulky dinitrophenyl group could also play a significant role in determining the geometry of the resulting metal complexes.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description |

|---|---|

| Monodentate | Coordination through one of the pyrazole nitrogen atoms. |

| Bidentate (chelating) | Unlikely due to the geometry of the pyrazole ring. |

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. saudijournals.com While specific metal complexes of this compound are not widely reported in the literature, the general synthetic methodologies for pyrazole complexes can be applied.

Exploration in Functional Materials

The combination of a pyrazole ring with a dinitrophenyl group in this compound suggests its potential for use in various functional materials, particularly in the fields of energetic materials and nonlinear optics.

The presence of nitro groups is a key feature of many energetic materials. Dinitropyrazole derivatives are a class of compounds that have been extensively studied for their explosive properties. chemistry-chemists.com These compounds often exhibit high densities and good thermal stability, which are desirable characteristics for energetic materials. The incorporation of a 2,4-dinitrophenyl group into the 3,5-dimethylpyrazole (B48361) scaffold could lead to a new energetic material with tailored properties. Research in this area focuses on achieving a balance between performance and sensitivity.

Furthermore, organic molecules with significant charge-transfer character, often arising from the presence of electron-donating and electron-accepting groups, can exhibit nonlinear optical (NLO) properties. A crystal of 3,5-dimethylpyrazole with benzilic acid has been shown to have NLO activity. Given that this compound possesses a donor (dimethylpyrazole) and an acceptor (dinitrophenyl) moiety, it is a candidate for NLO applications. NLO materials are of great interest for their potential use in technologies such as optical switching and frequency conversion.

Role in Optical Materials (e.g., Non-linear Optics, Fluorescent Probes)

The investigation of pyrazole derivatives in the field of non-linear optics (NLO) has garnered considerable attention. While direct studies on the NLO properties of this compound are not extensively documented, research on analogous compounds suggests its potential. The presence of both electron-donating and electron-accepting groups within the same molecule is a key structural feature for second-order NLO materials. A study on 2-pyrazoline (B94618) derivatives has shown that substituting the 1-phenyl ring with 4-nitro or 2,4-dinitro groups can induce interesting second-order NLO properties. This suggests that the dinitrophenyl group in this compound could similarly contribute to NLO activity.

In the realm of fluorescent probes, pyrazole derivatives are recognized for their emissive characteristics. mdpi.com The fluorescence properties are often linked to intramolecular charge transfer (ICT) processes from an electron-donor part to an electron-acceptor part of the molecule. mdpi.com Although specific data on the fluorescence of this compound is limited, related pyrazolylpyrene compounds have been shown to exhibit bright fluorescence. nih.gov The dinitrophenyl moiety, being a strong electron acceptor, could potentially quench fluorescence in some molecular arrangements, but in others, it might facilitate ICT-based emission, making it a candidate for further investigation as a fluorescent probe.

Investigation in Electronic Materials (e.g., Semiconductors, Charge Transfer Complexes)

The study of charge transfer (CT) complexes is crucial for the development of new electronic materials. Research has demonstrated the formation of a charge transfer complex between the parent compound, 3,5-dimethylpyrazole (as the electron donor), and 2,4-dinitro-1-naphthol (B147749) (as the electron acceptor). nih.gov This complex exhibits a unique hydrogen-bonded dimer motif. nih.gov The formation of such CT complexes is a key indicator of the potential for these materials to be used in electronic applications, such as in semiconductors, where charge mobility is a critical factor.

Below is a table summarizing the components of a studied charge transfer complex involving 3,5-dimethylpyrazole.

| Electron Donor | Electron Acceptor | Key Feature |

| 3,5-Dimethylpyrazole | 2,4-Dinitro-1-naphthol | Formation of a hydrogen-bonded dimer motif |

Applications in Heterogeneous Catalysis and Reaction Promoters

Pyrazole derivatives have been explored for their catalytic activities. mdpi.com Specifically, copper (II) complexes with pyrazole-based ligands have been shown to be effective in catalyzing the oxidation of catechol to o-quinone. mdpi.com While direct applications of this compound in heterogeneous catalysis are yet to be extensively reported, the nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, suggesting its potential as a ligand in catalytic systems. The development of sustainable heterogeneous catalysts is a significant area of research, and pyrazole scaffolds are being investigated for this purpose. ontosight.ai

Development of Chemical Sensors and Probes (Excluding Biosensors)

The design of chemical sensors and probes for the detection of specific analytes is a critical area of analytical chemistry. The structural features of this compound make it a candidate for such applications.

Detection of Specific Analytes in Environmental or Industrial Contexts

While there is no direct evidence of this compound being used as a chemical sensor for environmental or industrial analytes, the broader class of dinitrophenyl compounds has been utilized in this capacity. For instance, electrochemical sensors have been developed for the detection of the pollutant 2,4-dinitrophenylhydrazine (B122626). nih.govjocpr.com This suggests that the dinitrophenyl moiety within the target compound could potentially be adapted for the detection of specific environmental pollutants. The development of chemosensors for hazardous nitro-aromatic compounds is an active area of research. chemspider.com

Design of Chemodosimeters for Chemical Species

Chemodosimeters are molecules that undergo an irreversible chemical reaction with an analyte, leading to a detectable signal. The 2,4-dinitrophenyl ether group has been employed in the design of chemodosimeters for the selective and sensitive detection of hydrogen sulfide. The detection mechanism involves a hydrogen sulfide-induced hydrolysis of the ether, which releases a fluorescent alcohol. This principle could potentially be applied to derivatives of this compound, where the interaction with a specific analyte could trigger a change in its optical properties.

Future Research Directions and Emerging Prospects

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the production of pyrazole (B372694) derivatives. nih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. nih.gov For the synthesis of compounds like 1-(2,4-dinitrophenyl)-3,5-dimethylpyrazole, which involves potentially hazardous nitration steps, the small reactor volumes in flow systems significantly mitigate safety risks. nih.gov

Automated synthesis platforms, integrated with flow reactors, can enable rapid optimization of reaction conditions, such as temperature, pressure, and residence time. This approach allows for the high-throughput screening of different catalysts and starting materials, accelerating the discovery of new synthetic routes. For instance, a two-step continuous-flow methodology has been successfully developed for the synthesis of 3,5-disubstituted pyrazoles, demonstrating the feasibility of this approach for the pyrazole core. nih.gov The selective hydrogenation of nitroarenes, a key transformation in creating related compounds, has also been efficiently achieved using continuous-flow technology. mdpi.com The development of a fully automated system for the synthesis of this compound would streamline its production and facilitate the generation of a library of analogs for further study.

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes nih.gov |

| Scalability | Often requires re-optimization | More straightforward scalability |

| Reproducibility | Can be variable | High reproducibility and control |

| Reaction Time | Generally longer | Often significantly shorter residence times nih.gov |

| Product Purity | May require extensive purification | Often results in higher purity products |

| Automation | Difficult to fully automate | Readily integrated with automated systems |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To fully leverage the capabilities of flow chemistry, the integration of Process Analytical Technology (PAT) is crucial. mdpi.com Advanced spectroscopic probes allow for real-time, in-line monitoring of chemical reactions, providing immediate feedback on reaction progress, yield, and impurity formation. researchgate.net Techniques such as fiber-optic Near-Infrared (NIR), Raman, and UV/Visible spectroscopy can be employed to track the concentration of reactants, intermediates, and products directly within the flow reactor. mdpi.comresearchgate.net

Fluorescence spectroscopy is another powerful, non-invasive technique that offers high sensitivity for monitoring multiple components, even at low concentrations. mdpi.com For the synthesis of this compound, these probes could monitor the key condensation and cyclization steps. The data acquired can be used to build kinetic models of the reaction, enabling precise control and optimization of the synthesis process. Furthermore, the development of reaction-based fluorescent probes, which trigger a fluorescence response upon reacting with a specific analyte, could offer highly selective monitoring of specific reaction intermediates or byproducts. nih.govsemanticscholar.org

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry provides powerful tools for the rational design of novel derivatives of this compound with specific, tailored properties. Using methods like Density Functional Theory (DFT), researchers can predict the geometric and electronic structures, spectroscopic properties, and reactivity of new molecules before they are synthesized. nih.gov This in-silico approach saves significant time and resources by prioritizing the most promising candidates for synthesis.

For example, DFT calculations can be used to predict how different substituents on the pyrazole or dinitrophenyl rings will affect the molecule's properties, such as its electronic energy gap, which is crucial for applications in nonlinear optics (NLO). nih.gov Molecular docking simulations can be used to design derivatives with enhanced biological activity by predicting their binding affinity to specific protein targets. nih.gov This strategy has been applied to design pyrazole-based compounds as potential antitubercular agents and melt-cast explosives. nih.govrsc.org By computationally screening a virtual library of derivatives, researchers can identify structures with optimized characteristics for specific applications, from pharmaceuticals to advanced materials.

Sustainable and Scalable Production Methods for this compound and its Analogs

Future research will increasingly focus on developing sustainable and scalable production methods that minimize environmental impact and are economically viable. Continuous flow synthesis is a key component of this strategy, as it often leads to reduced solvent usage, lower energy consumption, and less waste generation compared to batch processes.

Beyond flow chemistry, exploring alternative energy sources like microwave irradiation can lead to more sustainable synthetic protocols. Microwave-assisted synthesis has been shown to enhance yields and dramatically shorten reaction times for the preparation of related pyrazole compounds. wisdomlib.org Another area of focus is the use of greener solvents and recyclable catalysts. For instance, developing a continuous-flow microreaction process for the nitration step that includes a waste acid recycling strategy can enhance economic benefits and reduce environmental pollution. Combining these approaches—flow chemistry, alternative energy sources, and green chemistry principles—will be essential for the large-scale, environmentally responsible production of this compound and its analogs. A recent scalable synthesis of a related pyrazolopyrazine intermediate was achieved via a continuous flow cascade, highlighting the industrial potential of this approach. researchgate.net

Exploration of New Application Domains in Advanced Chemical Technologies

While pyrazole derivatives are well-known for their pharmacological activities, the unique structure of this compound suggests potential in various advanced chemical technologies. researchgate.netnih.gov The presence of the electron-withdrawing dinitrophenyl group and the electron-rich pyrazole ring creates a push-pull electronic system, which is a common feature in materials with nonlinear optical (NLO) properties. nih.gov Future research could explore the NLO characteristics of this compound and its derivatives for applications in optoelectronics and photonics.

The dinitrophenyl moiety is also a well-known functional group in energetic materials. Computational and experimental studies could assess the potential of this compound and its further nitrated analogs as components of melt-cast explosives or propellants. rsc.org Additionally, the pyrazole core is a versatile scaffold for designing ligands in coordination chemistry and catalysis. researchgate.net Derivatives of this compound could be investigated as ligands for novel metal complexes with unique catalytic or material properties. The synthesis of various new heterocyclic compounds based on substituted pyrazoles continues to be an active area of research, suggesting that new applications for these scaffolds are still being discovered. mdpi.comscilit.com

Q & A

Q. What analytical workflows are recommended for detecting impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.